
N-Phenylretinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylretinamide, also known as this compound, is a useful research compound. Its molecular formula is C26H33NO and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
N-Phenylretinamide has been investigated primarily for its chemopreventive properties against several types of cancers:
Breast Cancer
Research indicates that this compound is particularly effective against BRCA1-mutated breast cancer cells. A study found that it induced significant apoptosis in these cells and was more potent than other phenylretinamides tested . Its ability to induce nitric oxide-mediated apoptosis suggests a promising avenue for chemoprevention in high-risk populations.
Oral Carcinogenesis
Clinical trials have demonstrated the efficacy of this compound in reducing the incidence of oral cancers. It has shown potential in preventing oral carcinogenesis, especially in patients with precancerous lesions .
Bladder Cancer
In vitro studies have highlighted the compound's ability to inhibit growth and induce apoptosis in bladder transitional cell carcinoma cells. This suggests its potential as a therapeutic agent for bladder cancer treatment .
Case Study 1: BRCA1-Mutated Breast Cancer
A detailed investigation into the effects of this compound on BRCA1-mutated breast cancer cells revealed that it significantly inhibited cell growth and induced apoptosis at clinically relevant doses. The study emphasized the importance of nitric oxide production as a mediator of these effects, proposing that this compound could serve as an effective chemopreventive agent for women with genetic predispositions to breast cancer .
Case Study 2: Oral Cancer Prevention
In a randomized clinical trial involving patients with oral leukoplakia (a precancerous condition), administration of this compound resulted in a notable decrease in lesion size and progression to oral squamous cell carcinoma, supporting its use as a preventive measure against oral cancers .
Comparative Efficacy of Phenylretinamides
The following table summarizes the comparative efficacy of various phenylretinamides, including this compound, against different cancer types:
Compound | Cancer Type | Mechanism of Action | Efficacy Level |
---|---|---|---|
This compound (4-HPR) | Breast Cancer | Apoptosis induction via nitric oxide | High |
N-(2-Carboxyphenyl)retinamide | Breast Cancer | Growth inhibition | Moderate |
N-(3-Carboxyphenyl)retinamide | Bladder Cancer | Apoptosis induction | Moderate |
N-(4-Hydroxyphenyl)retinamide | Various (including Oral) | Cell cycle arrest and differentiation | High |
Eigenschaften
CAS-Nummer |
33631-48-0 |
---|---|
Molekularformel |
C26H33NO |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-3,7-dimethyl-N-phenyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO/c1-20(16-17-24-22(3)13-10-18-26(24,4)5)11-9-12-21(2)19-25(28)27-23-14-7-6-8-15-23/h6-9,11-12,14-17,19H,10,13,18H2,1-5H3,(H,27,28)/b12-9+,17-16+,20-11+,21-19+ |
InChI-Schlüssel |
LPUUIKWNIXVQAO-GFDJYDRDSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2)C)C |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=CC=C2)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2)C)C |
Key on ui other cas no. |
33631-48-0 |
Synonyme |
N-phenylretinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.